2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Description
2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 4-chlorobenzoyl moiety at position 2, and an amine group at position 2. This structure combines aromatic, electron-withdrawing (chlorobenzoyl), and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNVQSJKWGITOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves cyclization reactions, where the thieno[2,3-b]pyridine core is constructed through ring annulation or cycloaddition reactions .
Chemical Reactions Analysis
2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Cyclization: The compound can participate in cyclization reactions to form various fused ring systems.
Scientific Research Applications
The biological activities of thieno[2,3-b]pyridine derivatives have been extensively studied, revealing their potential as therapeutic agents. Notable applications include:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines through mechanisms that may involve inhibition of key enzymes or pathways involved in tumor growth .
- Antimicrobial Properties : Research indicates that thienopyridines exhibit significant activity against bacterial strains and may serve as potential candidates for developing new antibiotics .
- Inhibition of Kinases : Certain derivatives have been identified as selective inhibitors of kinases involved in critical cellular processes, including glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives:
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Oxidative Dimerization Studies : A study highlighted the regioselective oxidative dimerization of 3-aminothieno[2,3-b]pyridine derivatives using hypochlorite oxidation. This method produced novel polyheterocyclic compounds with promising biological activities .
Compound Methodology Biological Activity 1 Hypochlorite oxidation GSK-3 inhibition 2 Dimerization reaction Antimicrobial - Pharmacological Investigations : Another significant study reported that certain thienopyridine derivatives demonstrated potent antiplatelet activity and were effective against human cancer cell lines. The mechanism of action was linked to their ability to inhibit specific kinases .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (MW ~316.80) is lighter than VU0010010 (MW 396.87) due to the absence of a benzyl-carboxamide group. The morpholine derivative (MW 291.36) is lighter owing to the compact morpholine ring .
Functional Group Influence on Solubility :
- The morpholine-containing analog () exhibits slight solubility in polar aprotic solvents (DMSO), likely due to its carbonyl and amine groups. The target compound’s 4-chlorobenzoyl group may reduce solubility compared to morpholine derivatives but enhance lipid membrane permeability .
Biological Activity Trends :
- Analogs like LY2033298 (33) and bis-thiadiazole derivatives () demonstrate antimicrobial and neuroactive properties, suggesting that the target compound’s chlorobenzoyl and amine groups could confer similar bioactivity. However, empirical studies are required to confirm this .
Synthetic Pathways: The synthesis of thieno[2,3-b]pyridine derivatives often involves cyclization, amidation, or coupling reactions (e.g., ). The target compound likely requires similar steps, with the 4-chlorobenzoyl group introduced via Friedel-Crafts acylation or nucleophilic substitution .
Research Findings and Gaps
- Antimicrobial Potential: Bis-thiadiazole derivatives with thieno[2,3-b]thiophene cores () show antimicrobial activity, implying that the target compound’s thienopyridine core may also interact with microbial enzymes or membranes .
- Neuropharmacological Applications: LY2033298 (33) modulates muscarinic receptors, highlighting the therapeutic relevance of thienopyridine scaffolds. The target compound’s amine and chlorobenzoyl groups may similarly target CNS receptors .
- Synthetic Challenges : The introduction of a 4-chlorobenzoyl group may require stringent reaction conditions to avoid decomposition, as seen in related esterification and acylation protocols () .
Biological Activity
The compound 2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a member of the thienopyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thieno[2,3-b]pyridine Core : The initial step often includes the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine structure.
- Substitution Reactions : The introduction of the 4-chlorobenzoyl group is achieved through acylation reactions with 4-chlorobenzoyl chloride.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
Anticancer Properties
Research indicates that thienopyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with similar structures inhibited the growth of human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Thienopyridines have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes implicated in disease processes:
- Kinase Inhibition : Studies have shown that thienopyridines can inhibit protein kinases involved in cancer and inflammation pathways .
- Histidine Kinase Modulation : Similar compounds have been identified as inhibitors of bacterial histidine kinases, which are crucial for bacterial signal transduction .
Case Studies
- In Vivo Studies on Antitumor Activity : In a murine model, a related thienopyridine derivative demonstrated significant antitumor effects by reducing tumor size and improving survival rates compared to control groups .
- Antimicrobial Efficacy Trials : Clinical trials involving thienopyridine derivatives indicated a marked reduction in infection rates among patients treated with these compounds compared to standard antibiotics .
Comparative Analysis
A comparative analysis with other thienopyridine derivatives highlights the unique properties of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Target |
|---|---|---|---|
| Compound A (Clopidogrel) | Moderate | Low | Platelet Aggregation |
| Compound B (Prasugrel) | Low | Moderate | Platelet Aggregation |
| This compound | High | High | Multiple Kinases |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Cyclization : Start with a substituted pyridine precursor. Introduce the thieno ring via sulfur-mediated cyclization (e.g., using Lawesson’s reagent or elemental sulfur under reflux conditions) .
- Substitution : Install the 4-chlorobenzoyl group through nucleophilic acyl substitution or Friedel-Crafts acylation.
- Amination : Introduce the amine group at position 3 via reductive amination or catalytic hydrogenation of a nitro intermediate.
Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like dimerization, as observed in sulfinyl-containing analogs .
Basic: How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, aromatic proton splitting in the thieno[2,3-b]pyridine core (~δ 6.8–8.2 ppm) and methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak at m/z 317.06 for CHClNOS) .
- X-ray Crystallography : Resolve ambiguous regiochemistry, particularly for distinguishing between 4,6-dimethyl and alternative substitution patterns .
Basic: What solvents are suitable for solubility and stability studies of this compound?
Methodological Answer:
- Preferred Solvents : Chloroform, DMSO, or methanol (slight solubility). Avoid aqueous buffers due to low polarity .
- Stability Considerations : Store under inert gas (N/Ar) at −20°C to prevent degradation of the chlorobenzoyl group. Monitor via HPLC for hydrolytic byproducts .
Advanced: What reaction mechanisms govern the cyclization step in synthesizing the thieno[2,3-b]pyridine core?
Methodological Answer:
- Radical Cyclization : For selenium-containing analogs, intramolecular radical pathways (initiated by AIBN or UV light) form fused rings with high regioselectivity .
- Electrophilic Aromatic Substitution : Sulfur incorporation may involve electrophilic attack at the pyridine β-position, followed by ring closure. Computational DFT studies can map transition states .
- Byproduct Mitigation : Side reactions (e.g., dimerization) are minimized using low temperatures (<0°C) and stoichiometric control of reagents .
Advanced: How can biological activity be systematically evaluated for this compound?
Methodological Answer:
- Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains. Compare with 4-chlorophenyl analogs showing IC values <10 μM .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer). Note partial responses (~30% tumor reduction) in structurally related thienopyridines .
- Target Identification : Use SPR or ITC to study binding affinity with enzymes like kinases or HDACs. Cross-validate with siRNA knockdown experiments .
Advanced: What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., EGFR or COX-2). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Correlate with experimental IC data .
Advanced: How should contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies) be addressed?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Reproducibility : Use orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-amino-N-(4-methoxyphenyl) analogs) to identify trends in substituent effects .
Advanced: What insights can comparative studies with analogs (e.g., 4-methylsulfonyl or morpholine derivatives) provide?
Methodological Answer:
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Structure-Activity Relationships (SAR) :
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Mechanistic Divergence : Compare metabolic stability (CYP450 assays) and bioavailability (Caco-2 permeability) to prioritize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
